molecular formula C24H21ClN4O2 B2784418 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034614-18-9

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2784418
CAS RN: 2034614-18-9
M. Wt: 432.91
InChI Key: RZDSTLSJUUNBDU-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds demonstrated significant antimicrobial activity and, in some cases, exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Another study focused on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents. Katariya, Vennapu, and Shah (2021) reported that their synthesized compounds showed promising activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), along with noteworthy antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Structural and Molecular Insights

The detailed structural and molecular analysis of compounds related to the query demonstrates the importance of chlorine-methyl substitution in influencing the biological activity of these molecules. For example, Swamy et al. (2013) explored isomorphous methyl- and chloro-substituted small heterocyclic analogues, shedding light on how the chlorine-methyl exchange rule applies to such compounds and how it might affect their biological efficacy and interaction with biological targets (Swamy et al., 2013).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-15-22(23(27-31-15)19-9-5-6-10-21(19)25)24(30)29-13-16-7-3-4-8-18(16)20(14-29)17-11-26-28(2)12-17/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDSTLSJUUNBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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